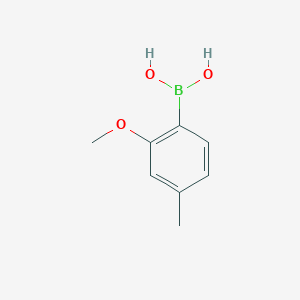

(2-Methoxy-4-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-methoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNWZQJRSFHZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593561 | |

| Record name | (2-Methoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198211-79-9 | |

| Record name | (2-Methoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxy-4-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxy-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxy-4-methylphenyl)boronic acid, identified by the CAS number 198211-79-9 , is a specialized organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.[1] Its unique structural arrangement, featuring a methoxy and a methyl group on the phenyl ring, imparts distinct reactivity and properties that make it a valuable building block for the creation of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (2-Methoxy-4-methylphenyl)boronic acid is paramount for its effective handling, storage, and application in experimental settings. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 198211-79-9 |

| Molecular Formula | C₈H₁₁BO₃ |

| Molecular Weight | 165.98 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 169-174 °C |

| Solubility | Insoluble in water; Soluble in common organic solvents such as methanol, ethanol, and dimethylformamide. |

| Storage | Keep in a dark place, Sealed in dry, Room Temperature |

Data compiled from publicly available chemical supplier information.

Synthesis of (2-Methoxy-4-methylphenyl)boronic acid

The synthesis of (2-Methoxy-4-methylphenyl)boronic acid typically involves the lithiation of a substituted bromobenzene followed by reaction with a borate ester. A general synthetic workflow is outlined below.

Figure 1. General synthetic workflow for (2-Methoxy-4-methylphenyl)boronic acid.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol describes a common method for the preparation of (2-Methoxy-4-methylphenyl)boronic acid.

Materials:

-

1-Bromo-2-methoxy-4-methylbenzene

-

n-Butyllithium (n-BuLi) in an appropriate solvent (e.g., hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

-

Initial Solution: Dissolve 1-bromo-2-methoxy-4-methylbenzene in anhydrous THF in the reaction flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium dropwise to the cooled solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (2-Methoxy-4-methylphenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.

Applications in Drug Discovery and Organic Synthesis

The primary utility of (2-Methoxy-4-methylphenyl)boronic acid lies in its application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including many pharmaceutical compounds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as (2-Methoxy-4-methylphenyl)boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

Figure 2. Logical relationship in a Suzuki-Miyaura coupling reaction.

The presence of the methoxy and methyl groups on the phenyl ring of (2-Methoxy-4-methylphenyl)boronic acid can influence the electronic and steric properties of the molecule, thereby affecting the efficiency and selectivity of the coupling reaction. These substituents can play a role in directing the regioselectivity of the reaction and can also impact the properties of the final product, which is of particular importance in the design of new drug candidates.

Role in the Synthesis of Biologically Active Molecules

Arylboronic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds. While specific examples directly utilizing (2-Methoxy-4-methylphenyl)boronic acid may be proprietary or detailed in specialized literature, the general class of substituted phenylboronic acids is instrumental in creating molecules with applications as:

-

Enzyme inhibitors

-

Receptor agonists and antagonists

-

Anticancer agents

-

Antiviral and antibacterial agents

The ability to introduce the 2-methoxy-4-methylphenyl moiety into a larger molecule via Suzuki-Miyaura coupling allows for the fine-tuning of its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

(2-Methoxy-4-methylphenyl)boronic acid (CAS 198211-79-9) is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of pharmacologically relevant compounds underscores its importance for researchers and professionals in the field of drug discovery. The detailed information on its properties and synthesis provided in this guide serves as a critical resource for its effective application in the laboratory. As the demand for novel and intricate molecular architectures continues to grow, the significance of specialized building blocks like (2-Methoxy-4-methylphenyl)boronic acid in advancing chemical and pharmaceutical research is set to increase.

References

An In-depth Technical Guide on the Physicochemical Properties of Methoxy-Methylphenyl)boronic Acids for Researchers and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the physical properties of (4-methoxy-2-methylphenyl)boronic acid, a positional isomer of the requested (2-methoxy-4-methylphenyl)boronic acid. Extensive searches have revealed a lack of publicly available, experimentally determined physical property data for (2-methoxy-4-methylphenyl)boronic acid. The information on the isomer is presented to provide researchers with data on a closely related compound.

Core Physical Properties

The physical and chemical characteristics of substituted phenylboronic acids are of paramount importance for their application in organic synthesis and drug discovery, influencing factors such as solubility, reactivity, and bioavailability. The following table summarizes the key physical properties of (4-methoxy-2-methylphenyl)boronic acid.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₃ | [1] |

| Molecular Weight | 165.98 g/mol | [1] |

| Melting Point | 169-174 °C (lit.) | [1] |

| Boiling Point | 327.1±52.0 °C (Predicted) | [1] |

| Water Solubility | Insoluble in water | [1] |

| Appearance | White Crystalline Solid | [1] |

| Storage Temperature | Keep in dark place, Sealed in dry, Room Temperature | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the verification and reproduction of scientific data. Below is a representative protocol for the determination of the melting point of a boronic acid derivative, a critical parameter for compound identification and purity assessment.

Protocol: Melting Point Determination

Objective: To determine the melting point range of a solid boronic acid sample using a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Boronic acid sample

-

Reference standard with a known melting point (for calibration)

Procedure:

-

Sample Preparation:

-

Ensure the boronic acid sample is completely dry. If necessary, dry the sample under vacuum.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder. For crystalline materials, a mortar and pestle may be used gently to avoid changing the crystalline structure.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup and Calibration:

-

Turn on the melting point apparatus and allow it to stabilize.

-

If required by the instrument, perform a calibration using a reference standard with a known melting point close to the expected melting point of the sample.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set the initial temperature to approximately 20°C below the expected melting point.

-

Set a slow heating rate (1-2 °C per minute) to ensure accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).

-

-

Reporting:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

If the melting range is broad, it may indicate the presence of impurities.

-

Application in Suzuki-Miyaura Cross-Coupling

Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. It is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

This catalytic cycle illustrates the key steps of oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The specific nature of the substituents on the phenylboronic acid, such as the methoxy and methyl groups, can significantly influence the reaction kinetics and yield.

References

An In-depth Technical Guide to (2-Methoxy-4-methylphenyl)boronic acid

This technical guide provides a comprehensive overview of (2-Methoxy-4-methylphenyl)boronic acid, a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical structure, physical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

(2-Methoxy-4-methylphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a boronic acid functional group. This substitution pattern imparts specific reactivity and steric properties that are valuable in organic synthesis.

Chemical Structure:

Table 1: Physicochemical Properties of (2-Methoxy-4-methylphenyl)boronic acid and Related Isomers

| Property | (2-Methoxy-4-methylphenyl)boronic acid | 4-Methoxy-2-methylphenylboronic acid | 2-Methoxyphenylboronic acid |

| CAS Number | 198211-79-9[1] | 208399-66-0[2][3] | 5720-06-9[4] |

| Molecular Formula | C8H11BO3 | C8H11BO3[2] | C7H9BO3[5] |

| Molecular Weight | 166.08 g/mol | 165.98 g/mol [2] | 151.96 g/mol [4] |

| Melting Point | Not available | 169-174 °C[2][6] | 105-110 °C |

| Boiling Point | Not available | 327.1±52.0 °C (Predicted)[6] | 319.3±44.0 °C (Predicted)[2] |

| Solubility | Not available | Insoluble in water[6] | Insoluble in water[2] |

| Appearance | Not available | White solid/powder[6] | White to light yellow crystal powder[2] |

Synthesis and Experimental Protocols

Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate followed by acidic hydrolysis.

General Protocol for the Synthesis of Arylboronic Acids via Grignard Reagent

This protocol describes a general method for preparing arylboronic acids from the corresponding aryl bromide.

Materials:

-

Aryl bromide (e.g., 2-bromo-3-methylanisole as a precursor to the target molecule)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Triisopropyl borate or Trimethyl borate

-

Aqueous solution of hydrochloric acid (e.g., 2 M HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of the aryl bromide in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

-

Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trialkyl borate (e.g., triisopropyl borate) in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding a 2 M solution of hydrochloric acid until the solution is acidic.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.

-

Combine all organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water, hexane/ethyl acetate).

-

Applications in Suzuki-Miyaura Cross-Coupling Reactions

(2-Methoxy-4-methylphenyl)boronic acid is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[7][8]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

(2-Methoxy-4-methylphenyl)boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf)) (1-5 mol%)

-

Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

-

Ligand (if required, e.g., SPhos, XPhos)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the aryl halide, (2-Methoxy-4-methylphenyl)boronic acid, the palladium catalyst, ligand (if used), and the base.

-

Add the chosen solvent or solvent mixture.

-

Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Visualization of Key Experimental Workflow

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a primary application of (2-Methoxy-4-methylphenyl)boronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological and Pharmacological Relevance

While specific biological activities for (2-Methoxy-4-methylphenyl)boronic acid are not extensively documented in publicly available literature, boronic acids as a class of compounds have garnered significant interest in medicinal chemistry.[9] Their unique ability to form reversible covalent bonds with diols makes them effective inhibitors of various enzymes, including proteases and serine hydrolases. This property has been successfully exploited in the development of drugs such as the proteasome inhibitor Bortezomib, used in cancer therapy. The structural motifs present in (2-Methoxy-4-methylphenyl)boronic acid could serve as a scaffold for the design of novel therapeutic agents targeting a range of biological pathways. Further research is warranted to explore the potential pharmacological applications of this compound and its derivatives.

Safety and Handling

As with all laboratory chemicals, (2-Methoxy-4-methylphenyl)boronic acid and its related compounds should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory facility by trained personnel, adhering to all applicable safety protocols.

References

- 1. escholarship.org [escholarship.org]

- 2. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid | C8H11BO4 | CID 46739731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHOXY-2-METHYLPHENYLBORONIC ACID CAS#: 208399-66-0 [chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

(2-Methoxy-4-methylphenyl)boronic acid molecular weight

An In-depth Technical Guide to (2-Methoxy-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (2-Methoxy-4-methylphenyl)boronic acid, a versatile reagent in modern organic synthesis. The document details its physicochemical properties, outlines a key application in palladium-catalyzed cross-coupling reactions, and provides a detailed experimental protocol and a visualization of the reaction mechanism.

Core Compound Properties

(2-Methoxy-4-methylphenyl)boronic acid is an organoboron compound that belongs to the class of arylboronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to their utility as key building blocks in the synthesis of complex organic molecules.

Data Presentation

The quantitative physicochemical properties of (2-Methoxy-4-methylphenyl)boronic acid are summarized in the table below. The molecular weight is calculated from its chemical formula.

| Property | Value |

| Chemical Formula | C₈H₁₁BO₃ |

| Molecular Weight | 165.98 g/mol |

| Synonyms | 4-Methyl-2-methoxyphenylboronic acid |

| Physical Form | Solid |

(Note: Physical properties such as melting point can vary based on purity and experimental conditions. The listed molecular weight is calculated based on the atomic weights of the constituent elements.)

Application in Suzuki-Miyaura Cross-Coupling

A primary and high-impact application of (2-Methoxy-4-methylphenyl)boronic acid is its use in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon (C-C) bonds, typically between an organoboron compound and an organohalide.[1][2] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[2][3]

The versatility, functional group tolerance, and relatively mild reaction conditions of the Suzuki coupling make it an indispensable tool in the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[2][3] Arylboronic acids, such as the title compound, are favored reagents due to their stability, low toxicity, and commercial availability.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex.[2]

-

Transmetalation : The organoboron reagent (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.[2]

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2]

The following diagram illustrates this fundamental workflow.

References

An In-Depth Technical Guide to the Synthesis of (2-Methoxy-4-methylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (2-Methoxy-4-methylphenyl)boronic acid, a valuable building block in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. The document details two major synthetic strategies: the Grignard reaction route and the Miyaura borylation. It includes detailed experimental protocols, quantitative data for key reaction steps, and visualizations of the synthetic workflows.

Core Synthesis Routes

Two principal methods are widely employed for the synthesis of arylboronic acids like (2-Methoxy-4-methylphenyl)boronic acid:

-

Grignard Reaction Route : This classic and versatile method involves the formation of an organomagnesium halide (Grignard reagent) from an appropriate aryl halide. This reagent then acts as a nucleophile, attacking an electrophilic boron source, typically a trialkyl borate. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired boronic acid. This approach is often characterized by high yields.

-

Miyaura Borylation : This palladium-catalyzed cross-coupling reaction offers a milder alternative to the Grignard route and is known for its excellent functional group tolerance.[1] The reaction couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1]

This guide will focus on a detailed protocol for the Grignard reaction route, as it is a well-established and high-yielding method for which specific data for a closely related intermediate is available.

Grignard Reaction Synthesis of (2-Methoxy-4-methylphenyl)boronic Acid

The overall synthetic strategy via the Grignard reaction involves three key stages, starting from the commercially available 2-bromo-3-methylanisole.

Caption: Synthetic workflow for (2-Methoxy-4-methylphenyl)boronic acid via the Grignard route.

Experimental Protocols

Stage 1: Formation of (2-Methoxy-4-methylphenyl)magnesium bromide

This protocol describes the formation of the Grignard reagent from 2-bromo-3-methylanisole.

-

Materials:

-

2-Bromo-3-methylanisole

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Standard Schlenk line glassware

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

All glassware must be oven-dried and assembled hot under an inert atmosphere (e.g., Nitrogen or Argon) to ensure anhydrous conditions.

-

To a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

-

Activate the magnesium by adding a single crystal of iodine. The disappearance of the iodine color indicates the activation of the magnesium surface.

-

Prepare a solution of 2-bromo-3-methylanisole (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by cloudiness and gentle reflux.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until most of the magnesium is consumed.

-

Stage 2: Borylation to form the Boronate Ester

This protocol details the reaction of the Grignard reagent with a borate ester.

-

Materials:

-

(2-Methoxy-4-methylphenyl)magnesium bromide solution in THF (from Stage 1)

-

Triisopropyl borate or Trimethyl borate[2]

-

Anhydrous THF

-

Pinacol (if forming the pinacol ester)

-

-

Procedure:

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent from Stage 1 to the cold borate solution via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

For the formation of the stable pinacol ester, add pinacol (1.1 equivalents) to the reaction mixture and stir for an additional 1-2 hours.

-

Stage 3: Hydrolysis to (2-Methoxy-4-methylphenyl)boronic acid

This protocol describes the final step to obtain the target boronic acid.

-

Materials:

-

Boronate ester solution (from Stage 2)

-

Aqueous Hydrochloric Acid (e.g., 2M HCl)

-

Ethyl acetate or Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Cool the reaction mixture from Stage 2 in an ice bath.

-

Slowly and carefully hydrolyze the reaction by adding a 2M solution of hydrochloric acid until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

-

Quantitative Data

The following table summarizes the expected yields and key reaction parameters for the synthesis of (2-Methoxy-4-methylphenyl)boronic acid via the Grignard route.

| Step | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Grignard Formation | 2-Bromo-3-methylanisole, Mg | (2-Methoxy-4-methylphenyl)magnesium bromide | THF | 25 - 65 | 2 - 4 | >90 (Typical) |

| 2. Borylation | Grignard reagent, Triisopropyl borate, Pinacol | 2-(2-Methoxy-4-methylphenyl)boronic acid pinacolester | THF | -78 to 25 | 3 - 5 | 97 |

| 3. Hydrolysis | Boronate Ester, HCl (aq) | (2-Methoxy-4-methylphenyl)boronic acid | Ethyl Acetate | 0 to 25 | 1 - 2 | >90 (Typical) |

Miyaura Borylation Route

While a detailed protocol for the specific target molecule is not provided, the Miyaura borylation presents a viable alternative synthesis. The general workflow is depicted below.

Caption: General workflow for the Miyaura borylation synthesis route.

This method typically involves heating the aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate (KOAc) in a solvent such as DMSO or dioxane.[3] The resulting boronate ester can then be hydrolyzed as previously described to yield the final boronic acid. The mild conditions of the Miyaura borylation are particularly advantageous when other sensitive functional groups are present in the molecule.[1]

Conclusion

The synthesis of (2-Methoxy-4-methylphenyl)boronic acid can be reliably achieved through the Grignard reaction route, starting from 2-bromo-3-methylanisole. This method offers high yields, particularly in the formation of the intermediate boronate ester. For substrates with sensitive functional groups, the Miyaura borylation provides a robust and milder alternative. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

Spectroscopic Profile of (2-Methoxy-4-methylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2-Methoxy-4-methylphenyl)boronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Data Presentation

The following sections summarize the predicted and comparative spectral data for (2-Methoxy-4-methylphenyl)boronic acid.

Predicted Spectral Data for (2-Methoxy-4-methylphenyl)boronic acid

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 (broad s) | broad singlet | 2H | B(OH)₂ |

| ~7.35 | d | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~6.75 | s | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.30 | s | 3H | -CH₃ |

| Solvent: CDCl₃. Prediction based on standard chemical shift values and substituent effects. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Ar-C-OCH₃ |

| ~142 | Ar-C-CH₃ |

| ~135 | Ar-CH |

| ~125 (broad) | Ar-C-B(OH)₂ |

| ~120 | Ar-CH |

| ~110 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~21.0 | -CH₃ |

| Solvent: CDCl₃. Prediction based on standard chemical shift values and substituent effects. |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -CH₃) |

| ~1610, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

| Prediction based on typical functional group absorption regions. |

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.08740 |

| [M+Na]⁺ | 189.06934 |

| [M-H]⁻ | 165.07284 |

| [M]⁺ | 166.07957 |

| Data sourced from PubChem compound summary for C₈H₁₁BO₃.[1] |

Experimental Protocols

While specific protocols for (2-Methoxy-4-methylphenyl)boronic acid are not available, the following are detailed, generalized methodologies for obtaining high-quality spectral data for arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common challenge in the NMR spectroscopy of boronic acids is their propensity to form cyclic anhydrides (boroxines), which can result in broadened signals. This can often be mitigated by using a coordinating deuterated solvent like DMSO-d₆ or by conversion to a boronate ester.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the boronic acid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm or CDCl₃ at δ ~7.26 ppm) is used as an internal standard.

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm or CDCl₃ at δ ~77.16 ppm) is used as an internal standard.

4. Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using appropriate NMR software.

-

Processing steps include Fourier transformation, phase correction, baseline correction, and integration of signals.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid (2-Methoxy-4-methylphenyl)boronic acid powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. This is often the simplest and quickest method for solid samples.

2. IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

The major absorption peaks are identified and labeled.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The initial mobile phase of the liquid chromatography system is often a good choice.

2. LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:

-

LC Separation: Chromatographic separation is performed using a High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometry: The eluent from the HPLC is directed into the mass spectrometer.

-

Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for this class of compounds, typically run in positive ion mode.

-

Mass Range: Acquire mass spectra over a relevant mass range (e.g., m/z 50-500).

3. Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and any characteristic fragment ions.

-

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like (2-Methoxy-4-methylphenyl)boronic acid.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

(2-Methoxy-4-methylphenyl)boronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

(2-Methoxy-4-methylphenyl)boronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, like other arylboronic acids, its stability can be a critical factor influencing its reactivity, shelf-life, and the impurity profile of synthetic products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for (2-Methoxy-4-methylphenyl)boronic acid, drawing upon data from structurally related compounds to inform best practices.

Core Concepts in Arylboronic Acid Stability

The stability of arylboronic acids is primarily dictated by their susceptibility to several degradation pathways. Understanding these pathways is crucial for minimizing decomposition during storage and in chemical reactions.

Primary Degradation Pathways

The two most significant degradation pathways for arylboronic acids are protodeboronation and oxidation.

1. Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 3-methylanisole) and boric acid. This reaction is often catalyzed by aqueous acids or bases and is influenced by temperature and the electronic properties of the substituents on the aromatic ring.

The rate of protodeboronation is highly dependent on pH. The mechanism can proceed through different pathways involving the neutral boronic acid or the anionic boronate form. For many arylboronic acids, stability is lowest at high pH values.

2. Oxidation: The boron center in arylboronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2-methoxy-4-methylphenol) and boric acid. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. Storing the compound under an inert atmosphere can mitigate oxidative degradation.

Quantitative Stability Data for Substituted Phenylboronic Acids

Table 1: Half-lives for Protodeboronation of Selected Arylboronic Acids at 70 °C in 50% Aqueous Dioxane. [1]

| Arylboronic Acid | pH | Half-life (t½) |

| Phenylboronic acid | 13 | 18 hours |

| 4-Methoxyphenylboronic acid | 13 | 48 hours |

| 2-Methoxyphenylboronic acid | 13 | 1.5 hours |

| 4-Methylphenylboronic acid | 13 | 24 hours |

| 2,6-Difluorophenylboronic acid | 13 | < 3 ms |

Note: The data in this table is for comparative purposes to illustrate the effect of substituents on the rate of protodeboronation. The presence of an ortho-methoxy group, as in (2-Methoxy-4-methylphenyl)boronic acid, is known to accelerate protodeboronation compared to its para-substituted counterpart.

Table 2: General Stability Observations for Arylboronic Acids.

| Condition | Effect on Stability | Rationale |

| High pH (Basic) | Decreased stability | Formation of the more reactive boronate anion which is more susceptible to protodeboronation.[2] |

| Low pH (Acidic) | Decreased stability | Acid-catalyzed protodeboronation can occur, although often slower than base-catalyzed pathways for electron-rich systems. |

| Elevated Temperature | Decreased stability | Accelerates the rate of all degradation pathways. |

| Presence of Water | Decreased stability | Water is a reactant in both protodeboronation and can facilitate other degradation pathways. |

| Exposure to Light | Potential for degradation | Photolytic degradation pathways may exist for some arylboronic acids. |

| Presence of Oxidants | Decreased stability | Promotes the oxidation of the boronic acid to the corresponding phenol. |

Recommended Storage and Handling

To ensure the long-term stability and integrity of (2-Methoxy-4-methylphenyl)boronic acid, the following storage and handling procedures are recommended:

Table 3: Recommended Storage Conditions.

| Parameter | Recommendation |

| Temperature | Refrigerate (2-8 °C) for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Moisture | Keep in a tightly sealed container in a dry environment. |

| Light | Protect from light by storing in an amber vial or in the dark. |

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Minimize exposure to atmospheric moisture and air.

-

Use dry solvents and reagents when preparing solutions.

-

For prolonged storage, consider storing as a more stable derivative, such as a pinacol ester, if compatible with the intended application.

Experimental Protocols for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following protocols outline a general approach for assessing the stability of (2-Methoxy-4-methylphenyl)boronic acid.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of (2-Methoxy-4-methylphenyl)boronic acid (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solution): Heat the solution at 80 °C for 48 hours.

-

Thermal Degradation (Solid State): Store the solid material at 60 °C / 75% RH for 7 days.

-

Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.

-

-

Sample Analysis: Analyze the stressed samples and an unstressed control sample at appropriate time points using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a quantitative HPLC method capable of separating (2-Methoxy-4-methylphenyl)boronic acid from its potential degradation products and process-related impurities.

Methodology:

-

Column Selection: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products (e.g., 3-methylanisole and 2-methoxy-4-methylphenol) have significant absorbance.

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate the specificity of the method.

Visualizations

The following diagrams illustrate key concepts related to the stability of (2-Methoxy-4-methylphenyl)boronic acid.

Caption: Primary degradation pathways for (2-Methoxy-4-methylphenyl)boronic acid.

References

(2-Methoxy-4-methylphenyl)boronic acid: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

(2-Methoxy-4-methylphenyl)boronic acid is a valuable arylboronic acid derivative that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of a plausible synthetic route for (2-Methoxy-4-methylphenyl)boronic acid, detailed experimental protocols adapted from analogous compounds, and a summary of its key applications in the synthesis of complex organic molecules. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and materials science.

Introduction

Arylboronic acids are a class of organoboron compounds that have become indispensable reagents in synthetic organic chemistry.[1] Their stability, low toxicity, and high reactivity in cross-coupling reactions have established them as preferred precursors for the synthesis of biaryl and other complex aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] (2-Methoxy-4-methylphenyl)boronic acid, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be exploited to achieve desired synthetic outcomes. While a seminal "discovery" paper for this specific molecule is not readily identifiable in the public domain, its synthesis can be reliably achieved through established methodologies for preparing substituted phenylboronic acids.

Proposed Synthetic Pathway

The most common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3] The proposed synthesis of (2-Methoxy-4-methylphenyl)boronic acid commences with the commercially available 2-bromo-5-methylanisole.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar boronic acids, such as 4-methoxy-2-methylphenylboronic acid.[3]

Synthesis of (2-Methoxy-4-methylphenyl)boronic acid

Materials and Reagents:

-

2-Bromo-5-methylanisole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-5-methylanisole (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield (2-Methoxy-4-methylphenyl)boronic acid as a solid.

Quantitative Data

The following table summarizes expected data for the synthesis of (2-Methoxy-4-methylphenyl)boronic acid, based on reported values for analogous compounds.[3][4]

| Parameter | Expected Value |

| Chemical Formula | C₈H₁₁BO₃[5] |

| Molecular Weight | 166.08 g/mol [5] |

| Appearance | White to off-white solid[3] |

| Melting Point | 169-174 °C (for 4-Methoxy-2-methylphenylboronic acid)[4] |

| Yield | 60-80% |

| Purity (assay) | ≥95%[4] |

Applications in Suzuki-Miyaura Cross-Coupling

(2-Methoxy-4-methylphenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[6][7] This reaction is catalyzed by a palladium(0) complex and requires a base.[7][8]

The versatility of the Suzuki-Miyaura reaction makes it a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl structures found in many drug candidates.[1][2]

Generalized Suzuki-Miyaura Catalytic Cycle

In this cycle, R² would be the (2-methoxy-4-methylphenyl) group. The reaction is initiated by the oxidative addition of an aryl halide (R¹-X) to the palladium(0) catalyst. Transmetalation with the activated boronic acid introduces the (2-methoxy-4-methylphenyl) group to the palladium center. Finally, reductive elimination yields the biaryl product (R¹-R²) and regenerates the palladium(0) catalyst.[7]

Conclusion

(2-Methoxy-4-methylphenyl)boronic acid is a valuable and versatile reagent for the synthesis of complex organic molecules. Its preparation can be achieved through a robust and well-established synthetic route. The primary application of this compound lies in its use as a coupling partner in the Suzuki-Miyaura reaction, a powerful tool for the construction of C-C bonds in drug discovery and materials science. This guide provides the essential technical information for researchers to effectively synthesize and utilize (2-methoxy-4-methylphenyl)boronic acid in their work.

References

- 1. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-METHOXY-2-METHYLPHENYLBORONIC ACID CAS#: 208399-66-0 [m.chemicalbook.com]

- 4. 4-甲氧基-2-甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - (2-methoxy-4-methylphenyl)boronic acid (C8H11BO3) [pubchemlite.lcsb.uni.lu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Methoxy-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of palladium catalysts in the Suzuki-Miyaura cross-coupling of (2-Methoxy-4-methylphenyl)boronic acid with various aryl halides. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. Such motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Introduction

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for the synthesis of biaryl compounds, which are key structural components in many pharmaceutical agents and functional materials. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as (2-Methoxy-4-methylphenyl)boronic acid, with an aryl or vinyl halide or triflate. Key advantages of this reaction include its mild conditions, tolerance of a wide range of functional groups, and the general commercial availability and stability of the boronic acid starting materials.

(2-Methoxy-4-methylphenyl)boronic acid is a valuable building block that introduces a substituted phenyl ring, a common feature in many drug candidates. The methoxy and methyl groups on the phenyl ring can influence the compound's steric and electronic properties, which can be crucial for its biological activity and pharmacokinetic profile.

Palladium Catalysts and Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. For a sterically hindered and electron-rich substrate like (2-Methoxy-4-methylphenyl)boronic acid, careful selection of these parameters is critical to achieve high yields.

A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride complexes with phosphine ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands are often effective for coupling sterically demanding substrates.

The base plays a critical role in the activation of the boronic acid for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of solvent is also important, with common options including ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF). Often, a mixture of an organic solvent and water is used.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of aryl boronic acids, including examples with structural similarities to (2-Methoxy-4-methylphenyl)boronic acid, to provide an expectation of reaction performance.

| Aryl Boronic Acid | Coupling Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| (2-Methoxyphenyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(OH)₂ (5) | K₃PO₄ | DMF/H₂O | 65 | 4 | 85 |

| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| (4-Methylphenyl)boronic acid | 2-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 |

| Phenylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 94 |

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of (2-Methoxy-4-methylphenyl)boronic acid with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Using Palladium(II) Hydroxide Catalyst

This protocol is adapted from a procedure for a structurally similar boronic acid and is suitable for small-scale synthesis.

Materials:

-

(2-Methoxy-4-methylphenyl)boronic acid (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Palladium(II) hydroxide on carbon (Pd(OH)₂/C, 20 wt%, 0.05 mmol, 5 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 mmol)

-

Dimethylformamide (DMF, 4 mL)

-

Water (1 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add (2-Methoxy-4-methylphenyl)boronic acid, the aryl bromide, Pd(OH)₂/C, and potassium phosphate.

-

Add DMF and water to the flask.

-

Heat the reaction mixture to 65 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Using a Phosphine-Ligated Palladium Catalyst

This protocol employs a common and versatile palladium catalyst system.

Materials:

-

(2-Methoxy-4-methylphenyl)boronic acid (1.5 mmol)

-

Aryl bromide (1.0 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine (2-Methoxy-4-methylphenyl)boronic acid, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction until completion by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: General Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Suzuki Reaction with (2-Methoxy-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting an appropriate base for the Suzuki-Miyaura cross-coupling reaction utilizing (2-Methoxy-4-methylphenyl)boronic acid. This document outlines the critical role of the base in the catalytic cycle, presents comparative data to guide selection, and offers detailed experimental protocols for reaction setup and optimization.

Introduction to Base Selection in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity.[1] The primary role of the base is to activate the boronic acid, facilitating the crucial transmetalation step in the palladium-catalyzed cycle. For sterically hindered substrates like (2-Methoxy-4-methylphenyl)boronic acid, where the ortho-methoxy group can influence the reaction, careful selection of the base is paramount for achieving optimal results. Stronger bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in these challenging couplings.[2][3]

The reaction mechanism generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][4][5][6][7] The base is directly involved in the transmetalation step, where it is believed to form a more nucleophilic boronate species ("ate" complex) from the boronic acid, which then reacts with the palladium complex.[1][2]

Comparative Performance of Common Bases

While specific quantitative data for the Suzuki reaction with (2-Methoxy-4-methylphenyl)boronic acid is not extensively available in the form of a direct comparative study of bases, data from reactions with structurally similar or other sterically hindered arylboronic acids can provide valuable insights. The following table summarizes the performance of various bases in a representative Suzuki-Miyaura coupling reaction. This data should be considered illustrative and serves as a starting point for optimization.

Table 1: Illustrative Comparison of Bases in a Suzuki-Miyaura Coupling Reaction

| Base | Typical Solvent System | Temperature (°C) | General Observations | Potential Yield Range (%) |

| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | A strong and effective base, often successful for difficult or sterically hindered couplings.[2][8] | 85 - 95 |

| Cs₂CO₃ | Dioxane, Toluene, DMF | 80 - 110 | More soluble in organic solvents than K₂CO₃ and often enhances reaction rates, particularly with hindered substrates.[1][3][8] | 80 - 92 |

| K₂CO₃ | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | A standard, widely used, and cost-effective base. May be less effective for challenging substrates.[8][9] | 70 - 88 |

| NaOH | DME/H₂O, Toluene/H₂O | 80 - 100 | A strong base, but its high basicity can sometimes lead to side reactions.[10] | 65 - 85 |

| KF | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[1][8][11] | 60 - 80 |

| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | 80 - 110 | A common and effective base, often providing good yields.[12] | 75 - 90 |

Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, and reaction conditions used.

The ortho-methoxy group in (2-Methoxy-4-methylphenyl)boronic acid can potentially chelate to the palladium center, which may influence the reaction mechanism and the effectiveness of different bases.[13][14] Therefore, empirical screening of several bases is highly recommended to determine the optimal conditions for a specific coupling partner.

Diagrams

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Base Screening

This diagram outlines a logical workflow for screening different bases to optimize the Suzuki reaction.

Experimental Protocols

The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction with (2-Methoxy-4-methylphenyl)boronic acid, including a procedure for base screening.

Protocol 1: General Procedure for Base Screening

This protocol is designed to efficiently screen a variety of bases to identify the optimal conditions for the coupling of (2-Methoxy-4-methylphenyl)boronic acid with a given aryl halide.

Materials:

-

(2-Methoxy-4-methylphenyl)boronic acid (1.2 mmol)

-

Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, KF; 2.0 mmol each)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

-

Inert gas (Nitrogen or Argon)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a series of oven-dried reaction vials or a multi-well reaction block, add the aryl halide (1.0 mmol), (2-Methoxy-4-methylphenyl)boronic acid (1.2 mmol), and the palladium catalyst (0.02 mmol). To each vial, add a different base (2.0 mmol).

-

Inert Atmosphere: Seal the vials with septa, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

-

Solvent Addition: Add the degassed solvent mixture (10 mL) to each vial via syringe.

-

Reaction: Heat the reaction mixtures to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reactions to room temperature. Dilute each mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

-

Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. Determine the yield and purity of the product from each reaction to identify the optimal base.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol provides a method for a scaled-up Suzuki-Miyaura reaction using an optimized base, for instance, K₃PO₄, which is often effective for sterically hindered substrates.

Materials:

-

(2-Methoxy-4-methylphenyl)boronic acid (1.5 g, 9.0 mmol)

-

Aryl Bromide (e.g., 1-bromo-4-nitrobenzene, 1.5 g, 7.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.084 g, 0.375 mmol, 5 mol%)

-

SPhos (0.308 g, 0.75 mmol, 10 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (4.8 g, 22.5 mmol)

-

1,4-Dioxane (degassed, 60 mL)

-

Water (degassed, 15 mL)

Procedure:

-

Glassware Preparation: Oven-dry a 250 mL round-bottom flask and a condenser. Allow them to cool to room temperature under a stream of inert gas.

-

Reagent Addition: To the reaction flask equipped with a magnetic stir bar, add the aryl bromide, (2-Methoxy-4-methylphenyl)boronic acid, Pd(OAc)₂, SPhos, and finely ground K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add the degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Filter the mixture through a pad of Celite®. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

These protocols provide a solid foundation for researchers to successfully perform and optimize Suzuki-Miyaura reactions with the sterically demanding (2-Methoxy-4-methylphenyl)boronic acid. Empirical determination of the ideal base for each specific coupling partner remains a crucial step for achieving the highest possible yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Solvent Effects in Suzuki Coupling of (2-Methoxy-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of (2-Methoxy-4-methylphenyl)boronic acid. While direct comparative studies on this specific boronic acid are not extensively documented in publicly available literature, this guide extrapolates from well-established principles of Suzuki-Miyaura reactions involving structurally similar substituted phenylboronic acids. The provided protocols offer a robust starting point for reaction optimization and successful synthesis of the desired biaryl compounds.

Introduction to Solvent Effects in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity.[2] The solvent system affects the solubility of reagents, the stability of the palladium catalyst, and the mechanism of the catalytic cycle, including the crucial transmetalation step.[2][3]

For a substituted boronic acid like (2-Methoxy-4-methylphenyl)boronic acid, which possesses both an electron-donating methoxy group in the ortho position and a methyl group in the para position, the solvent can play a nuanced role. The ortho-methoxy group may have a chelating effect with the palladium center, which can influence the reaction kinetics and selectivity.[4]

Key Considerations for Solvent Selection

Several factors should be considered when selecting a solvent system for the Suzuki coupling of (2-Methoxy-4-methylphenyl)boronic acid:

-

Solubility of Reagents: The solvent must effectively dissolve the aryl halide, the boronic acid, and the base to ensure a homogeneous reaction mixture and efficient mass transport.[2]

-

Catalyst Stability and Activity: The solvent can impact the stability of the active Pd(0) catalyst. Some solvents can coordinate with the palladium center, influencing its reactivity.[5] The exclusion of oxygen by using degassed solvents is crucial to prevent catalyst deactivation.[3]

-

Role of Water: Many Suzuki coupling reactions are performed in a biphasic system, typically an organic solvent with an aqueous solution of an inorganic base (e.g., K₂CO₃, K₃PO₄). Water can aid in dissolving the base and facilitate the transmetalation step by promoting the formation of the boronate anion.[3] However, excess water can also lead to undesired protodeboronation of the boronic acid.[6]

-